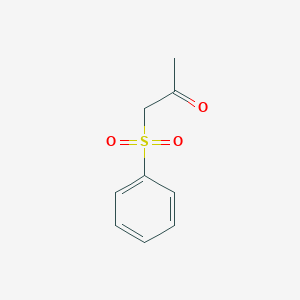

1-(Phenylsulfonyl)propan-2-one

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(benzenesulfonyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-8(10)7-13(11,12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLGSNMIIPIRFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352849 | |

| Record name | Phenylsulfonylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5000-44-2 | |

| Record name | Phenylsulfonylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Synthesis of 1 Phenylsulfonyl Propan 2 One and Its Derivatives

Established Synthetic Routes to 1-(Phenylsulfonyl)propan-2-one

Sulfonylation Reactions Utilizing Thiophenols or Sulfinic Acids

A primary route to this compound involves the reaction of a phenylsulfenyl or phenylsulfinyl precursor with a suitable three-carbon electrophile. While direct sulfonylation of thiophenols with propan-2-one derivatives is less common, a two-step approach is well-established. This involves the initial S-alkylation of a thiophenol with a haloacetone, followed by oxidation of the resulting sulfide (B99878) to the desired sulfone.

Alternatively, the direct sulfonylation using a sulfinic acid salt provides a more direct route. The reaction of sodium benzenesulfinate (B1229208) with chloroacetone (B47974) in a suitable solvent, such as dimethylformamide (DMF), affords this compound in good yield. This nucleophilic substitution reaction proceeds readily, with the sulfinate anion displacing the chloride from the α-keto carbon.

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Thiophenol, Chloroacetone | 1. Triethylamine, Acetonitrile, 40°C; 2. Oxidation | 1-(Phenylthio)propan-2-one | - | |

| Sodium benzenesulfinate, Chloroacetone | DMF | This compound | High | orgsyn.org |

Table 1: Synthesis of this compound Precursors and Analogues via Sulfonylation.

Preparation from Propan-2-one Derivatives

The most common propan-2-one derivative utilized for the synthesis of this compound is chloroacetone. Its electrophilic nature at the carbon bearing the chlorine atom makes it an excellent substrate for nucleophilic attack by sulfur-containing nucleophiles. As mentioned previously, both thiophenol and sodium benzenesulfinate can be effectively reacted with chloroacetone to form the carbon-sulfur bond necessary for the target molecule. The reaction with thiophenol yields the sulfide precursor, 1-(phenylthio)propan-2-one, which subsequently requires oxidation. In contrast, the reaction with sodium benzenesulfinate directly yields the desired sulfone, this compound.

Oxidation of Sulfide Precursors to Sulfones

A widely employed and efficient method for the preparation of this compound is the oxidation of its corresponding sulfide precursor, 1-(phenylthio)propan-2-one. This transformation can be achieved using a variety of oxidizing agents. A common and effective reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent, such as dichloromethane (B109758) (DCM), and the use of two or more equivalents of m-CPBA ensures the complete oxidation of the sulfide to the sulfone, avoiding the formation of the intermediate sulfoxide.

Hydrogen peroxide, often in the presence of a catalytic amount of acid, is another common and environmentally benign oxidizing agent for this conversion. The reaction conditions can be tuned to favor the formation of the sulfone over the sulfoxide.

| Substrate | Oxidizing Agent | Conditions | Product | Reference |

| 1-(Phenylthio)propan-2-one | m-CPBA (2 equiv.) | Dichloromethane | This compound | organic-chemistry.orgreddit.com |

| 1-(Phenylthio)propan-2-one | Hydrogen Peroxide | Acetic Acid | This compound | rsc.orgnih.gov |

Table 2: Oxidation of 1-(Phenylthio)propan-2-one to this compound.

Stereoselective and Asymmetric Synthesis

The synthesis of chiral derivatives of this compound, particularly the corresponding secondary alcohols, has garnered significant attention due to their potential as chiral building blocks in organic synthesis. Bioreduction approaches have emerged as powerful tools for achieving high stereoselectivity in these transformations.

Bioreduction Approaches for Chiral Alcohol Derivatives

The asymmetric reduction of the prochiral ketone in this compound to the corresponding chiral alcohol, (S)- or (R)-1-(phenylsulfonyl)propan-2-ol, can be effectively accomplished using whole-cell biocatalysts. Various yeast strains and recombinant alcohol dehydrogenases have been successfully employed for this purpose. These enzymatic reductions often proceed with high conversion rates and excellent enantioselectivity.

Baker's yeast (Saccharomyces cerevisiae) is a readily available, inexpensive, and effective biocatalyst for the stereoselective reduction of ketones. The bioreduction of this compound using baker's yeast has been shown to produce the corresponding chiral alcohol with high enantiomeric excess. The outcome of the reduction, in terms of the predominant enantiomer formed, can be influenced by the specific strain of yeast used and the reaction conditions. Studies have demonstrated that various yeast strains can provide access to either the (S)- or (R)-enantiomer of the product alcohol in high optical purity.

| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| This compound | Baker's Yeast | (S)-1-(Phenylsulfonyl)propan-2-ol | >90 | >99 | organic-chemistry.org |

| This compound | Candida parapsilosis | (R)-1-(Phenylsulfonyl)propan-2-ol | High | High | organic-chemistry.org |

| This compound | Rhodotorula rubra | (S)-1-(Phenylsulfonyl)propan-2-ol | High | High | organic-chemistry.org |

Table 3: Yeast-Mediated Stereoselective Reduction of this compound.

Chemoenzymatic Strategies with Ketoreductases (KREDs)

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of chemical reactions. dntb.gov.ua Ketoreductases (KREDs), a class of enzymes that catalyze the reduction of ketones to alcohols, are particularly effective for producing enantiomerically pure compounds. rsc.org This approach is valued for its high stereoselectivity and operation under mild, environmentally friendly conditions. dntb.gov.ua

In the synthesis of chiral β-hydroxy sulfones, KREDs facilitate the asymmetric reduction of the prochiral ketone in this compound. This biocatalytic reduction requires a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which is typically regenerated in situ to ensure catalytic turnover. A notable application of this strategy was demonstrated in the synthesis of a key chiral alcohol intermediate for the pharmaceutical agent Apremilast. The bioreduction of a related β-keto sulfone, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone, using the ketoreductase KRED‑P2‑D12, yielded the corresponding (R)-alcohol with 93% enantiomeric excess (ee) and a 48% conversion rate. d-nb.info

Table 1: Example of Ketoreductase-Mediated Reduction of a β-Keto Sulfone Data sourced from a study on a related sulfone derivative.

| Enzyme | Substrate | Product | Conversion | Enantiomeric Excess (ee) |

| KRED-P2-D12 | 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone | (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol | 48% | 93% |

Enantiocomplementary Biocatalysis

Enantiocomplementary biocatalysis refers to the use of different biocatalysts to selectively produce either the (R)- or (S)-enantiomer of a product from the same starting material. This strategy provides powerful control over stereochemistry, allowing access to both chiral forms of a molecule, which is crucial for stereochemical studies and the synthesis of different stereoisomers of a target compound.

In the context of this compound, this approach is applied to the stereoselective reduction of the ketone. By selecting the appropriate alcohol dehydrogenase (ADH), researchers can direct the synthesis towards either the (R)- or (S)-β-hydroxy sulfone. A chemoenzymatic sequence involving the synthesis of β-keto sulfones followed by highly selective bioreduction has been developed. This method provides a straightforward route to access both (R)- and (S)-β-hydroxy sulfones with high conversion rates and excellent optical purities, often exceeding 94% ee. rsc.org This dual access is a significant advantage over many traditional asymmetric methods that may only provide efficient access to a single enantiomer. rsc.org

Asymmetric Hydrogenation of β-Keto Sulfones

Asymmetric hydrogenation is a cornerstone of modern organic synthesis for producing chiral compounds. This method involves the reduction of a prochiral substrate, such as the ketone in this compound, using molecular hydrogen and a chiral metal catalyst. Various transition metals, including manganese, ruthenium, and iridium, have been employed to catalyze this transformation with high efficiency and enantioselectivity. rsc.orgrsc.org

Recent advancements have led to the development of several effective catalytic systems:

Manganese-Catalyzed Hydrogenation : A novel approach utilizes a manganese catalyst with PNN tridentate ferrocene (B1249389) ligands. This system has been shown to reduce various β-keto sulfones, affording chiral β-hydroxy sulfones in yields up to 97% and with enantioselectivities reaching 97% ee. rsc.org

Ruthenium-Catalyzed Transfer Hydrogenation : An efficient one-pot synthesis of optically active β-hydroxy sulfones has been achieved using a Ru-catalyzed asymmetric transfer hydrogenation (ATH) in an aqueous medium. With sodium formate (B1220265) as the hydrogen source, this method produces chiral β-hydroxy sulfones in high yields and excellent enantioselectivities.

Iridium-Catalyzed Hydrogenation : A highly active iridium-based catalyst, Ir/f-Amphol, has been developed for the asymmetric hydrogenation of β-keto sulfones. This system demonstrates very high activity, allowing for successful gram-scale reactions with catalyst loadings as low as 0.005 mol% (Substrate/Catalyst ratio = 20,000), yielding the desired product with >99% conversion and 93% ee. rsc.org

Table 2: Comparison of Catalytic Systems for Asymmetric Hydrogenation of β-Keto Sulfones

| Catalyst System | Metal | Typical Yield | Typical Enantiomeric Excess (ee) | Key Features |

| PNN Ferrocene Ligand | Manganese | up to 97% | up to 97% | First example of Mn-catalyzed hydrogenation of this substrate class. rsc.org |

| RuCl((S,S)-TsDPEN) | Ruthenium | High | Excellent | Performed in aqueous medium (ATH). |

| Ir/f-Amphol | Iridium | up to 99% | up to >99% | Extremely high catalyst activity (S/C up to 20,000). rsc.org |

Organocatalytic Asymmetric Amination

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For the functionalization of carbonyl compounds like this compound, organocatalytic asymmetric α-amination provides a direct route to chiral α-amino ketones. This transformation is highly valuable as the resulting products are important building blocks for synthesizing nitrogen-containing molecules.

The reaction typically proceeds via an enamine or enolate intermediate formed between the ketone substrate and a chiral organocatalyst, such as proline or its derivatives. This intermediate then reacts with an electrophilic nitrogen source, like a diazenedicarboxylate, in a stereocontrolled manner. The chiral environment created by the catalyst directs the approach of the aminating agent, leading to the formation of one enantiomer in excess. While this methodology has been widely applied to various aldehydes and ketones, its specific application to β-keto sulfones like this compound is a developing area. The general success in asymmetric amination of cyclic and acyclic ketones suggests its potential as a viable strategy for producing chiral α-amino-β-keto sulfones.

Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability, leading to the development of catalytic processes that are both efficient and environmentally benign. These "green" approaches often involve minimizing waste, avoiding harsh reagents, and utilizing catalytic rather than stoichiometric amounts of reagents.

Copper-Catalyzed Coupling Reactions

Copper catalysts are attractive due to their low cost and versatile reactivity. In the synthesis of this compound and its structural class, copper-catalyzed reactions offer efficient methods for constructing the core β-keto sulfone framework.

One prominent method is the copper(I)-catalyzed multicomponent reaction involving aryldiazonium tetrafluoroborates, a source of sulfur dioxide (e.g., DABCO·(SO₂)₂), an alkyne, and water. researchgate.netresearchgate.net This process proceeds through a radical pathway where a key arylsulfonyl radical is generated and adds to the alkyne. A subsequent cascade of reactions, including decarboxylation if using propiolic acids, leads to the formation of the β-keto sulfone. researchgate.netresearchgate.net Another approach involves the copper-catalyzed oxidative coupling of enol silyl (B83357) ethers with sodium arylsulfinates, providing a direct route to the target structure. nih.gov These methods are valued for their operational simplicity and ability to construct the desired framework from readily available starting materials.

Nickel/Organoboron-Catalyzed Sulfone Synthesis under Visible Light

Photoredox catalysis, which uses visible light to drive chemical reactions, represents a frontier in green chemistry. A dual catalytic system employing nickel and an organoboron photocatalyst has been developed for the synthesis of sulfones. This method facilitates the cross-coupling of aryl bromides with sodium sulfinates.

The reaction mechanism involves the organoboron compound acting as a photocatalyst that, upon irradiation with visible light, initiates the process. This leads to the formation of a sulfonyl radical from the sodium sulfinate. Concurrently, a nickel catalyst undergoes an oxidative addition with the aryl bromide. The sulfonyl radical is then intercepted in the nickel catalytic cycle to form the C-S bond, ultimately yielding the aryl sulfone product. This process is notable for its use of a sustainable light source, its avoidance of precious metal photocatalysts like iridium or ruthenium, and its tolerance of a broad range of functional groups. A similar dual-catalysis strategy has also been applied to the three-component sulfonylalkenylation of styrenes, providing an efficient path to enantioenriched β-chiral sulfones.

Metal-Free Catalysis for N-Heterocyclic Frameworks Incorporating Sulfones

The construction of N-heterocyclic frameworks is of paramount importance in medicinal chemistry. frontiersin.org Traditional methods often rely on metal catalysts, which can lead to product contamination with trace metals. frontiersin.org Consequently, there is a growing interest in the development of metal-free catalytic systems for the synthesis of these valuable structures, including those that incorporate the sulfone moiety.

Recent advancements have highlighted the potential of metal-free multi-component reactions (MCRs) for the synthesis of a variety of nitrogen-containing heterocycles. nih.govrsc.org These reactions offer significant advantages, including operational simplicity, high atom economy, and the ability to generate molecular diversity. nih.gov For instance, the use of iodine at a concentration of 20 mol% has been shown to effectively catalyze the synthesis of multi-substituted pyrroles from alkynes, TMSCN, and N,N-disubstituted formamides in a metal- and solvent-free approach. nih.gov Another notable metal-free method involves the use of trifluoromethanesulfonic acid (TfOH) as a catalyst for the N-alkylation of sulfonamides with cyclic ethers to produce pyrrolidines. nih.gov

Electrochemical methods also represent a promising frontier in metal-free synthesis. frontiersin.orgunl.edu Intramolecular electrochemical C-H aminations, for example, utilize clean electricity as the redox agent, thereby avoiding the need for external oxidants and metal catalysts. frontiersin.org This strategy has been successfully applied to the synthesis of various N-heterocycles, such as indoles and indolines, under catalyst- and external oxidant-free conditions. frontiersin.org The application of these metal-free methodologies to substrates like this compound could provide novel and sustainable routes to complex N-heterocyclic frameworks bearing a sulfone group.

| Catalyst/Method | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| Iodine (20 mol%) | Alkynes, TMSCN, N,N-disubstituted formamides | Multi-substituted pyrroles | Metal- and solvent-free | nih.gov |

| Trifluoromethanesulfonic acid (TfOH) | Sulfonamides, Cyclic ethers | Pyrrolidines | Metal-free N-alkylation | nih.gov |

| Electrochemical C-H Amination | Substituted amines | Indoles, Indolines | Metal- and external oxidant-free | frontiersin.org |

Incorporation of Green Chemistry Principles in Multi-Step Protocols

The principles of green chemistry are increasingly being integrated into synthetic protocols to minimize environmental impact and enhance sustainability. propulsiontechjournal.compropulsiontechjournal.comsci-hub.st This includes the use of safer solvents, energy-efficient reaction conditions, and the development of one-pot syntheses to reduce waste and improve efficiency. frontiersin.orgmdpi.com

One-pot reactions are particularly advantageous as they combine multiple synthetic steps into a single operation, avoiding the need for isolation and purification of intermediates. frontiersin.org This approach not only saves time and resources but also minimizes the generation of chemical waste. frontiersin.org For the synthesis of sulfones, a one-pot procedure has been described where primary alcohols are converted to aryl sulfones by treatment with N-bromosuccinimide and triphenylphosphine, followed by the addition of a sodium arenesulfinate. organic-chemistry.org

The use of alternative energy sources, such as microwave irradiation and ultrasound, can significantly accelerate reaction rates and improve yields, often under solvent-free or reduced solvent conditions. propulsiontechjournal.comfrontiersin.orgmdpi.com For example, the synthesis of bis-chalcones has been achieved with a dramatic reduction in reaction time and an increase in yield using microwave-assisted conditions compared to classical methods. mdpi.com The application of these green methodologies to the synthesis of this compound and its derivatives can lead to more environmentally benign and efficient processes.

| Green Chemistry Principle | Methodology | Example Application | Advantages | Reference |

|---|---|---|---|---|

| Waste Prevention | One-pot synthesis | Synthesis of aryl sulfones from primary alcohols | Avoids isolation of intermediates, reduces waste | frontiersin.orgorganic-chemistry.org |

| Energy Efficiency | Microwave-assisted synthesis | Synthesis of bis-chalcones | Reduced reaction times, lower energy consumption | mdpi.com |

| Safer Solvents | Use of ionic liquids or solvent-free conditions | Thia-Michael addition to chalcones | Reduced toxicity and environmental impact | frontiersin.org |

Synthesis of Key Structural Analogues and Derivatives

Oximes are versatile functional groups in organic synthesis and are found in numerous bioactive molecules. arpgweb.comresearchgate.net The synthesis of sulfonyl-substituted acetone (B3395972) oxime derivatives from this compound can be readily achieved through condensation with hydroxylamine (B1172632). This reaction is typically carried out by refluxing the ketone with hydroxylamine hydrochloride in the presence of a base, such as potassium hydroxide. arpgweb.com

The resulting oxime can exist as a mixture of E and Z isomers, the ratio of which can often be determined by spectroscopic methods like NMR. arpgweb.com These oxime derivatives can serve as precursors for further functionalization, such as the synthesis of oxime esters, which have applications as photosensitive materials and are important intermediates in the synthesis of various nitrogen-containing compounds. arpgweb.comresearchgate.net

| Starting Material | Reagents | Product | Typical Yield | Reference |

|---|---|---|---|---|

| Acetophenone derivative | Hydroxylamine hydrochloride, Potassium hydroxide | Acetophenone oxime derivative | Moderate to good | arpgweb.com |

The introduction of halogen and alkyl substituents onto the aryl ring of sulfones can significantly influence their chemical and biological properties. researchgate.netnih.gov A variety of methods are available for the synthesis of these analogues. For instance, the reaction of N-arylsulfonyl hydroxylamines with electron-deficient alkenes in the presence of a base like sodium acetate (B1210297) provides a route to alkyl aryl sulfones. nih.gov

Furthermore, cross-coupling reactions offer a powerful tool for the synthesis of substituted aryl sulfones. google.com While many of these methods are metal-catalyzed, they provide access to a wide range of functionalized products. google.com The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials.

| Reactants | Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| N-arylsulfonyl hydroxylamines, Electron-deficient alkenes | NaOAc, MeOH, 60 °C | Alkyl aryl sulfones | Mild reaction conditions | nih.gov |

The propan-2-one backbone of this compound offers several sites for functionalization, allowing for the synthesis of a diverse range of derivatives. The carbon atom adjacent to the sulfone group is particularly reactive due to the electron-withdrawing nature of the sulfonyl group, which enhances the acidity of the α-protons. elsevierpure.com

Deprotonation at this position with a suitable base generates a stabilized carbanion that can react with various electrophiles, enabling the introduction of a wide array of functional groups. This reactivity is fundamental to the utility of β-keto sulfones as building blocks in organic synthesis. The stereochemical outcome of these functionalization reactions can be influenced by the nature of the sulfone and the reaction conditions. elsevierpure.com Further modifications of the ketone functionality, as discussed in the preparation of oxime derivatives, also contribute to the versatility of this backbone.

Reactivity and Mechanistic Investigations of 1 Phenylsulfonyl Propan 2 One

Electrophilic and Nucleophilic Reactivity of the Sulfonyl Group

The sulfonyl group (–SO₂–) in 1-(phenylsulfonyl)propan-2-one is a powerful electron-withdrawing group. This property significantly influences the reactivity of the entire molecule. The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and two carbon atoms (one from the phenyl ring and one from the propyl chain). This configuration makes the sulfur atom highly electrophilic. While direct nucleophilic attack on the sulfur of a sulfone is less common than on a sulfonyl chloride, the group's electrophilicity is crucial. For instance, in related α-halosulfones, the sulfonyl group's presence affects the rate of nucleophilic displacement of the adjacent halogen acs.org.

Conversely, the sulfonyl group itself can act as a leaving group in certain transformations, a testament to the stability of the resulting sulfinate anion. This is particularly evident in domino reactions where this compound serves as an active methylene (B1212753) nucleophile; after a series of steps, the sulfonyl group is often eliminated nih.gov. Its role is primarily to activate the α-carbon, after which it can be cleaved.

Carbonyl Reactivity and Enolization Processes

The reactivity of this compound is dominated by the presence of the carbonyl group and its ability to undergo keto-enol tautomerism. libretexts.orgquora.com The hydrogens on the carbon atom situated between the sulfonyl and carbonyl groups are particularly acidic due to the combined electron-withdrawing effects of both groups. This facilitates the formation of a stabilized enol or enolate anion in the presence of a base. libretexts.org This equilibrium is thermodynamically driven, and while the keto form is typically favored, the enol intermediate is central to the compound's synthetic utility. thermofisher.com

The most common reaction involving the carbonyl group is its reduction to a secondary alcohol, forming the corresponding β-hydroxy sulfone. This transformation can be achieved with high stereoselectivity using various methods, including enzymatic reduction and asymmetric transfer hydrogenation. researchgate.netnih.gov Bioreduction using yeast strains has been shown to produce chiral 1-(phenylsulfonyl)propan-2-ol with high conversion and enantiomeric excess. researchgate.net

The enolate derived from this compound is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in α-alkylation reactions. nih.gov In a more unusual transformation, when attempting to form the 5'-triphosphate of related nucleosides bearing a β-ketosulfone moiety, the group was unexpectedly converted into a carboxylic acid, demonstrating a unique reaction pathway under specific phosphorylation conditions. mdpi.comnih.gov This reaction is proposed to proceed through a dichlorophosphate (B8581778) ester intermediate. mdpi.com

Radical Reactions and Radical-Scavenging Effects

The sulfonyl group can participate in and be generated through radical pathways. The sulfonyl radical (RSO₂•) is a key intermediate in many synthetic transformations. researchgate.net For instance, the copper-catalyzed reaction of aryldiazonium tetrafluoroborates with sulfur dioxide generates an arylsulfonyl radical that can then be used to synthesize β-keto sulfones. researchgate.net

Pulse radiolysis studies investigating the antioxidant properties of beta-carotene (B85742) have shed light on the reactivity of sulfonyl radicals. These radicals react with beta-carotene through two competing mechanisms: electron transfer to form a radical-cation and radical addition to form a stabilized adduct-radical, with the former being the major pathway in an approximate 3:1 ratio. nih.gov The rate constants for these radical-addition reactions are highly variable. nih.gov

Reaction Kinetics and Thermodynamic Considerations

Kinetic studies of reactions involving β-keto sulfones provide insight into their reaction mechanisms and rates. The dynamic kinetic resolution (DKR) of β-keto sulfones via asymmetric transfer hydrogenation (ATH) is a powerful method for producing chiral β-hydroxy sulfones. rsc.org This process relies on the rapid racemization of the starting ketone and the differential rates of reduction of the two enantiomers by a chiral catalyst. rsc.org

From a thermodynamic standpoint, the keto-enol equilibrium is a key consideration. The stability of the enol form is enhanced by factors that allow for conjugation, such as in β-dicarbonyl systems. thermofisher.com For this compound, the strong electron-withdrawing character of the sulfonyl group contributes to the acidity of the α-hydrogens and influences the position of this equilibrium.

Mechanism of Action in Chemical Transformations

The primary mechanism of action for this compound in many chemical transformations involves the formation of a nucleophilic carbanion (enolate) at the α-position. This stabilized enolate is a versatile intermediate for forming new carbon-carbon bonds.

A key example is its use in domino reactions for the synthesis of naphthalenes. In these sequences, this compound acts as the active methylene nucleophile, initiating a cascade of reactions that ultimately leads to the aromatic ring system. nih.gov The mechanism involves an initial Michael-type addition, followed by equilibration and an intramolecular SₙAr cyclization, with the sulfonyl group often being eliminated in the final steps. nih.gov

The reduction of the carbonyl group provides another major mechanistic pathway. Asymmetric transfer hydrogenation, for example, proceeds through the coordination of the ketone to a chiral ruthenium catalyst, followed by the transfer of a hydride from a hydrogen source like formic acid, leading to the formation of a chiral β-hydroxy sulfone. rsc.orgorganic-chemistry.org The hydroalumination of β-keto sulfones with reagents like triisobutylaluminum (B85569) involves the formation of dimeric aluminum alkoxide complexes as intermediates, which upon hydrolysis yield the final β-hydroxy sulfone product. nih.gov

Photochemical and Electrochemical Reaction Pathways

This compound and related β-keto sulfones are amenable to both photochemical and electrochemical transformations, offering green and efficient synthetic routes.

Electrochemical Pathways: Novel electrochemical methods have been developed for the synthesis of β-keto sulfones. One strategy involves the reaction of aryl methyl ketones with sodium sulfinates under mild electrochemical conditions, using potassium iodide as both an oxidant and electrolyte. organic-chemistry.orgacs.orgnih.gov Mechanistic studies suggest that iodide ions are oxidized at the anode to form radicals that facilitate the C-H bond activation required for the C-S bond formation. organic-chemistry.org Another approach utilizes the reaction of enol acetates with sulfonyl hydrazides, which can be scaled up using an electrochemical flow cell. scilit.comnih.gov Cyclic voltammetry studies were used to probe the underlying reaction mechanism of this process. scilit.com

Photochemical Pathways: β-keto sulfones can undergo photochemical reductive desulfonylation. This reaction can be achieved using Hantzsch ester in the presence of a ruthenium(II) catalyst or with ascorbic acid, proceeding via a photoinduced electron-transfer mechanism. oup.comresearchgate.net Furthermore, visible-light-induced reactions provide a photosensitizer-free method for synthesizing β-keto sulfones directly from alkenes and sulfonic acids under ambient, open-air conditions. rsc.org This process likely involves the generation of sulfonyl radical intermediates that add to the alkene. wiley.com

Advanced Spectroscopic and Structural Characterization of 1 Phenylsulfonyl Propan 2 One Systems

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of flexible molecules like 1-(phenylsulfonyl)propan-2-one. Studies on related acyclic β-ketosulfones have shown that these molecules often exist predominantly in a single conformation in solution, which mirrors their solid-state structure. cdnsciencepub.com This conformational preference is crucial in determining their reactivity, particularly in diastereoselective reactions. cdnsciencepub.com

For α-(p-phenylsulfonyl)-p-substituted acetophenones, a class of compounds structurally related to this compound, IR and ¹³C NMR spectroscopic studies, supported by molecular mechanics, indicate the existence of a cis/gauche rotational isomerism. tandfonline.com The less polar gauche rotamer is generally the more stable conformation. tandfonline.com In some instances, a second, less stable and more polar gauche rotamer is also observed. tandfonline.com The relative populations of these conformers are influenced by electronic interactions between the sulfonyl and carbonyl groups. tandfonline.com

Analysis of ¹H and ¹³C NMR spectra provides detailed information. For example, in a series of halogenated β-ketosulfones, detailed ¹H and ¹³C NMR data have been recorded to understand their structure and reactivity. cdnsciencepub.com The chemical shifts of the α-methylene protons and the carbonyl carbon are particularly sensitive to the molecular conformation and the electronic environment. tandfonline.com

Table 1: Representative ¹H and ¹³C NMR Data for β-Keto Sulfone Derivatives Note: Data for the specific compound this compound is not readily available in the searched literature. The table below is constructed based on data for structurally similar β-keto sulfones to illustrate typical chemical shifts.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1-Phenyl-2-(phenylsulfonyl)ethanone | CDCl₃ | 4.74 (s, 2H, CH₂), 7.45-7.92 (m, 10H, Ar-H) | 63.2 (CH₂), 127.2, 128.4, 128.7, 129.1, 134.1, 134.2, 135.5, 138.6 (Ar-C), 187.9 (C=O) rsc.org |

| 1-m-Tolyl-2-tosylethanone | CDCl₃ | 2.38 (s, 3H, CH₃), 2.43 (s, 3H, CH₃), 4.69 (s, 2H, CH₂), 7.31-7.76 (m, 8H, Ar-H) | 21.1, 21.6 (CH₃), 63.3 (CH₂), 126.0, 126.5, 128.4, 128.6, 129.2, 129.5, 129.6, 135.0, 135.6, 138.5, 145.1 (Ar-C), 188.2 (C=O) rsc.org |

| 1-Phenyl-1-tosylpropan-2-one | CDCl₃ | 2.38 (s, 3H, CH₃), 2.40 (s, 3H, CH₃), 5.20 (s, 1H, CH), 7.20-7.44 (m, 9H, Ar-H) | 21.6 (CH₃), 31.6 (CH₃), 80.2 (CH), 128.0, 128.6, 129.1, 129.5, 129.7, 130.3, 133.7, 145.1 (Ar-C), 197.9 (C=O) rsc.org |

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry (MS) provides invaluable information on the fragmentation pathways of organic molecules upon ionization. For β-ketosulfides and β-ketosulfones, a significant fragmentation process is the McLafferty rearrangement. uctm.edu This rearrangement is a characteristic fragmentation for ketones and persists at low electron energies. uctm.edumiamioh.edu

The electron impact (EI) mass spectra of β-ketosulfones often show characteristic fragmentation patterns that can be used for structural elucidation. uctm.edu In addition to the McLafferty rearrangement, other common fragmentation pathways for ketones include α-cleavage, where the bond adjacent to the carbonyl group is broken. miamioh.eduwpmucdn.com The stability of the resulting carbocations and neutral fragments influences the relative abundance of the observed ions. uctm.edu

For instance, in the mass spectral analysis of 2-(benzylthio)-1-phenylethanone, a related β-ketosulfide, the base peak at m/z 105 results from simple single bond cleavage. uctm.edu The study of such fragmentation patterns, often aided by computational methods like PM3 calculations, helps in understanding the intrinsic properties of these molecules in the gas phase. uctm.edu Mechanistic studies on related compounds, such as α,β-unsaturated aromatic ketones, have shown that the site of protonation can significantly influence the fragmentation pathways. researchgate.net

Table 2: Common Fragmentation Pathways for β-Keto Sulfones and Related Ketones

| Fragmentation Type | Description | Typical Resulting Ions |

| McLafferty Rearrangement | Intramolecular hydrogen transfer from a γ-carbon to the carbonyl oxygen, followed by β-cleavage. uctm.edumiamioh.edu | Formation of an enol radical cation and a neutral alkene. |

| α-Cleavage | Cleavage of the C-C bond adjacent to the carbonyl group. miamioh.eduwpmucdn.com | Formation of an acylium ion (R-C≡O⁺) and an alkyl radical. |

| Desulfonylation | Cleavage of the C-S bond, leading to the loss of the sulfonyl group or a related fragment. organic-chemistry.org | In some reactions, the formation of PhSO₂H has been confirmed by mass spectrometry. organic-chemistry.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and torsion angles.

Molecular Conformation and Torsion Angles

Crystallographic studies of β-ketosulfones and their derivatives reveal specific conformational preferences. For instance, in a series of acyclic β-ketosulfones, the solid-state conformation was found to be the predominant one in solution as well. cdnsciencepub.com

In derivatives of 1-(phenylsulfonyl)indole, the phenylsulfonyl group often adopts a nearly orthogonal orientation with respect to the indole (B1671886) ring system. iucr.orgjournament.comiucr.orgiucr.orgresearchgate.net For example, in 1-(2-bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one, the dihedral angle between the phenyl ring and the indole ring system is 89.91 (11)°. journament.comiucr.org Similarly, in (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone, this dihedral angle is 84.89 (7)°. iucr.org The bond angles around the sulfur atom often show significant deviation from the ideal tetrahedral value, which can be attributed to the Thorpe-Ingold effect. iucr.orgnih.gov

Table 3: Selected Crystallographic Data for Phenylsulfonyl-Containing Compounds

| Compound | Space Group | Dihedral Angle (Phenyl to Ring System, °) | Key Torsion Angles (°) | Ref. |

| 1-(2-bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one | P2₁/c | 89.91 (11) | O1—S1—O2 = 120.16 (13), N1—S1—C1 = 105.11 (10) | iucr.org |

| (E)-1-[2-(4-Fluoro-2-nitrostyryl)-1-phenylsulfonyl-1H-indol-3-yl]propan-1-one | P2₁/c | 85.05 (8) | O1—S1—O2 = 120.42 (8), N1—S1—C1 = 104.66 (7) | nih.gov |

| (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone | P2₁/c | 84.89 (7) | O1—S1—O2 = 119.97 (10), N1—S1—C1 = 104.99 (8) | iucr.org |

| 2-(4-Methylphenyl)-1-(phenylsulfonyl)propan-2-ol | Pbca | 20.8 (1) | - | nih.gov |

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of phenylsulfonyl ketones is governed by a variety of intermolecular interactions, including hydrogen bonds and π-stacking. Weak C—H···O hydrogen bonds are a common feature, often linking molecules into chains or more complex three-dimensional networks. journament.comiucr.orgiucr.orgresearchgate.netresearchgate.net

In the crystal structure of 1-(2-bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one, molecules are linked by weak C—H···O hydrogen bonds into chains, which are further connected by C—H···π interactions to form layers. journament.comiucr.org In other related structures, slipped π–π interactions between aromatic rings also play a role in the crystal packing. iucr.org Hirshfeld surface analysis can be employed to quantify the contributions of different intermolecular contacts, confirming the importance of H···H, C···H, and O···H contacts in establishing the crystal packing. iucr.org The presence of bulky groups, like a sulfonyl group, can sometimes prevent significant π–π interactions between adjacent molecules. nii.ac.jp

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and circularly polarized luminescence (CPL), is essential for studying chiral molecules. acs.org These techniques measure the differential interaction of a chiral substance with left and right circularly polarized light, providing information about the molecule's absolute configuration and enantiomeric purity. acs.org

For chiral sulfones, chiroptical properties can be sensitive to the oxidation state of the sulfur atom. researchgate.net For example, the oxidation of sulfur-bridged binaphthyl dimers to their corresponding sulfones leads to changes in their photophysical properties. researchgate.net The introduction of a sulfone group can significantly alter the electronic structure, which in turn affects the chiroptical response. wiley.com

In the context of helicenes, which are inherently chiral, the incorporation of sulfone groups has been shown to influence their chiroptical properties. nii.ac.jpwiley.com The high conformational stability of some sulfone-containing helicenes allows for the separation of their enantiomers, whose CD and CPL spectra are mirror images, confirming their opposite chirality. nii.ac.jpwiley.com While direct chiroptical studies on this compound are not prevalent in the searched literature, the principles derived from studies of other chiral sulfones are applicable. The development of synthetic methods to access enantiomerically pure β-keto sulfones would enable the use of chiroptical spectroscopy to assess their enantiomeric purity and correlate spectral features with their absolute stereochemistry.

Computational Chemistry and Theoretical Studies on 1 Phenylsulfonyl Propan 2 One

Quantum Mechanical (QM) Calculations for Electronic Structure and Stability

Quantum mechanics (QM) forms the fundamental basis for understanding the electronic structure and energetic stability of molecules. These calculations solve the Schrödinger equation for a given molecular system to yield information about electron distribution, molecular orbital energies, and thermodynamically preferred geometries.

For molecules containing the phenylsulfonyl group, QM calculations are instrumental in establishing stable conformations. bohrium.com For instance, studies on related arylhydrazinylidene-3-oxo acids (AHOAs) have utilized QM calculations alongside X-ray and NMR spectroscopy to confirm the existence of thermodynamically favorable Z-forms, which are stabilized by intramolecular hydrogen bonds. bohrium.com Similarly, QM methods are applied to optimize the geometry of complex molecules, providing insights into bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional structure. researchgate.netresearchgate.net This foundational analysis is critical for understanding how the molecule will interact with other reagents or biological targets.

Table 1: Illustrative QM-Calculated Properties for Phenylsulfonyl-Containing Compounds (Note: Data below is illustrative of typical QM outputs and may be derived from studies on related molecules for exemplary purposes.)

| Parameter | Description | Typical Finding for Phenylsulfonyl Moiety | Reference |

|---|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms. | Essential for determining the most stable 3D structure. | researchgate.netresearchgate.net |

| Thermodynamic Stability | Calculation of enthalpy and Gibbs free energy. | Used to compare the stability of different isomers or conformers. | bohrium.com |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. | researchgate.net |

| Charge Delocalization | Distribution of electron density across the molecule. | Analysis via Natural Bond Orbital (NBO) shows charge transfer interactions that stabilize the molecule. | researchgate.net |

Density Functional Theory (DFT) for Reactivity Predictions

Density Functional Theory (DFT) is a class of QM methods that calculates the electronic structure of molecules based on their electron density. It offers a balance between accuracy and computational cost, making it a powerful tool for predicting chemical reactivity.

DFT studies on molecules with a phenylsulfonyl group often focus on several key areas:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface. These maps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. researchgate.net For phenylsulfonyl compounds, the sulfur atom is often identified as an electrophilic site. researchgate.net

Global and Local Reactivity Descriptors: Conceptual DFT provides descriptors like electrophilicity (ω), chemical hardness (η), and Fukui functions to quantify and predict the reactive behavior of different sites within a molecule. beilstein-journals.org These descriptors can rationalize the relative dienophilic reactivity observed in related compounds. beilstein-journals.org

Table 2: Key DFT Reactivity Descriptors

| Descriptor | Definition | Significance for 1-(Phenylsulfonyl)propan-2-one |

|---|---|---|

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A larger gap implies higher kinetic stability and lower chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution around a molecule. | Identifies likely sites for nucleophilic (e.g., carbonyl oxygen) and electrophilic (e.g., sulfonyl sulfur) attack. |

| Electrophilicity Index (ω) | A measure of a molecule's ability to accept electrons. | Quantifies the electrophilic nature of the compound, crucial for predicting its reaction with nucleophiles. |

| Fukui Functions | Indicates the change in electron density at a specific point when the total number of electrons changes. | Pinpoints the most reactive atoms for nucleophilic, electrophilic, or radical attack. |

Molecular Dynamics Simulations for Conformational Landscapes

While QM methods are excellent for finding a single, minimum-energy structure, molecules are dynamic and exist as an ensemble of different conformations. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This technique allows for the exploration of the conformational landscape, providing a picture of the molecule's flexibility and the different shapes it can adopt in solution. nih.gov

For phenylsulfonyl derivatives, MD simulations can be used to:

Assess the relative stability of different stereoisomers (e.g., E/Z isomers) in a solvent environment. researchgate.net

Analyze the flexibility of different parts of the molecule, such as the rotation around the phenyl-sulfur bond or the sulfonyl-carbon bond.

Understand how the molecule's conformation changes upon binding to a target protein, providing a dynamic view of the interaction. researchgate.net

The results of MD simulations are often analyzed to identify the most populated conformational clusters, which represent the most likely shapes of the molecule under the simulated conditions.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. acs.org It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity.

In the context of this compound and its derivatives, docking studies are used to hypothesize how these molecules might interact with enzyme active sites. The phenylsulfonyl group is of particular interest as it can participate in key interactions:

Hydrogen Bonding: The sulfonyl oxygens are strong hydrogen bond acceptors.

Hydrophobic and π-π Stacking: The phenyl ring can engage in hydrophobic and π-stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) in a binding pocket. vulcanchem.com

Studies on related, more complex phenylsulfonyl-containing molecules have used docking to rationalize their biological activity against various targets. researchgate.netresearchgate.net For example, docking has been used to study the binding mode of derivatives in the active sites of enzymes like carboxylesterase and acetylcholinesterase. researchgate.net

Table 3: Examples of Molecular Docking Studies on Phenylsulfonyl-Containing Compounds

| Compound Class | Target Enzyme | Docking Software | Key Predicted Interactions | Reference |

|---|---|---|---|---|

| 3-(2-Arylhydrazono)-1,1,1-trifluoro-3-(phenylsulfonyl)propan-2-ones | Carboxylesterase (CES) | - | Trifluoromethyl ketone and ester groups bind to the CES active site. | researchgate.net |

| 1-(Phenylsulfonyl)-1H-indole derivatives | Acetylcholinesterase (AChE) | - | Binding to both catalytic active site and peripheral anionic site. | researchgate.net |

In Silico Prediction of Biological Activity and ADMET Properties

Before a compound can be considered for therapeutic use, its pharmacokinetic profile—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. nih.gov In silico ADMET prediction models use a compound's structure to estimate these properties, allowing for early-stage filtering of candidates with poor drug-like characteristics. nih.govfrontiersin.org

Table 4: Illustrative In Silico Predicted ADMET Properties (Note: These are examples of properties predicted for drug candidates and are not specific experimental values for this compound.)

| ADMET Property | Description | Predicted Outcome for a Good Candidate |

|---|---|---|

| Human Intestinal Absorption (HIA) | Percentage of drug absorbed through the human gut. | High (>80%) |

| Caco-2 Permeability | A measure of a compound's ability to cross the intestinal epithelial barrier. | High |

| Blood-Brain Barrier (BBB) Penetration | Ability to cross into the central nervous system. | Desirable for CNS targets, undesirable for others. |

| CYP450 Inhibition | Inhibition of cytochrome P450 enzymes, which can lead to drug-drug interactions. | Low or no inhibition of major isoforms (e.g., CYP2D6, CYP3A4). |

| Plasma Protein Binding (PPB) | The extent to which a drug binds to proteins in the blood. | Moderate; high binding can limit free drug concentration. |

| Ames Mutagenicity | Potential to cause DNA mutations. | Non-mutagenic. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uninsubria.it By identifying the physicochemical properties or structural features (known as descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. mdpi.com

For classes of compounds including the phenylsulfonyl moiety, QSAR models have been developed to explore the structural requirements for antimicrobial and antitubercular activities. mdpi.com These models often use regression analysis to correlate activity with descriptors such as:

Electronic parameters: Hammett constants (σ) to describe the electron-donating or -withdrawing nature of substituents on the phenyl ring.

Topological indices: Numerical values derived from the molecular graph that describe size, shape, and branching.

Quantum chemical descriptors: Properties calculated via methods like DFT, such as orbital energies or atomic charges.

These models help researchers understand which modifications to the parent structure, such as adding different groups to the phenyl ring, are most likely to enhance biological activity. uninsubria.itmdpi.com

Applications of 1 Phenylsulfonyl Propan 2 One in Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Molecule Synthesis

The trifunctional nature of β-keto sulfones like 1-(phenylsulfonyl)propan-2-one underpins their utility as versatile intermediates. rsc.org The sulfonyl group, being strongly electron-withdrawing, enhances the acidity of the adjacent methylene (B1212753) protons, facilitating a variety of carbon-carbon bond-forming reactions. iomcworld.com Furthermore, the sulfonyl group can act as a leaving group or be retained in the final product, where it can influence the molecule's biological activity and physical properties. rsc.orgiomcworld.com

A significant application is in the chemo-enzymatic synthesis of chiral secondary alcohols. researchgate.net The bioreduction of this compound using biocatalysts such as baker's yeast can produce chiral β-hydroxy sulfones. researchgate.net These chiral alcohols are important synthons for the preparation of more complex, enantiomerically pure molecules. researchgate.net

Precursor for Heterocyclic Compounds

The reactivity of this compound makes it an important starting material for the synthesis of a wide array of heterocyclic compounds. Its activated methylene group and carbonyl functionality provide reactive sites for cyclization and condensation reactions. rsc.orgresearchgate.net

While direct cyclization of this compound into triazoles is not commonly documented, the phenylsulfonyl group is a key feature in many triazole-based compounds. The synthesis of N'-(1-(2-arylhydrazono)-1-(phenylsulfonyl)propan-2-ylidene)-1,2,3-triazole-4-carbohydrazide highlights a direct use of the this compound skeleton. epa.hu In this multi-step reaction, the resulting compound incorporates the intact propan-2-one backbone, demonstrating its utility in building complex hydrazone-triazole hybrids. epa.hu Research has shown that the presence of a sulfonyl moiety can enhance the antimicrobial activity of the final triazole derivative. epa.hu

This compound serves as a potent precursor for the synthesis of highly functionalized naphthalene (B1677914) derivatives. In a notable example, it participates in a domino reaction with Morita–Baylis–Hillman (MBH) acetates. nih.gov This reaction, promoted by potassium carbonate, involves a sequence of Michael addition, intramolecular SNAr (nucleophilic aromatic substitution), and elimination of benzenesulfinic acid to construct the naphthalene core. nih.gov

Table 1: Synthesis of Ethyl 4-acetyl-7-nitro-2-naphthoate nih.gov

| Reactant 1 | Reactant 2 | Product | Yield | Physical State | Melting Point |

| Ethyl (2E)-2-(acetoxymethyl)-3-(2-fluoro-5-nitrophenyl)acrylate | This compound | Ethyl 4-acetyl-7-nitro-2-naphthoate | 92% | White flaky solid | 152–153 °C |

While direct synthesis of quinolines from this compound is less common, the N-phenylsulfonyl group is a key structural element in various synthetic quinoline (B57606) derivatives. For instance, N-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-ones have been synthesized, showcasing the incorporation of this motif to create compounds with potential biological activities. vulcanchem.com The synthesis of hindered 7-hydroxyquinoline (B1418103) derivatives has also been achieved through a [3+3] annulation strategy using related 1,3-disubstituted acetone (B3395972) analogs, indicating a potential pathway for similar β-keto sulfones. researchgate.net

The this compound framework is a direct precursor for elaborate pyrazole (B372694) derivatives. Research has demonstrated its reaction with pyrazole-5-carbohydrazide derivatives to form complex hydrazones, such as N'-(1-(2-phenylhydrazono)-1-(phenylsulfonyl)propan-2-ylidene)-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazole-5-carbohydrazide. ekb.eg This synthesis involves the condensation of the keto group of this compound with a carbohydrazide, showcasing its role as a key building block. ekb.eg

Table 2: Synthesis of a Pyrazole-Hydrazone Derivative ekb.eg

| Precursor | Reagent | Product | Yield |

| N'-(1-(4-bromophenyl)-2-oxopropylidene)-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazole-5-carbohydrazide | Sodium benzenesulfinate (B1229208) dihydrate | N'-(1-(2-phenylhydrazono)-1-(phenylsulfonyl)propan-2-ylidene)-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazole-5-carbohydrazide | ~62% |

The synthesis of furan-2-one derivatives directly from this compound is not a widely reported transformation in the surveyed scientific literature. However, related β-keto esters are known precursors for furan-2-ones. For example, the reaction of ethyl 2,4-dioxo-4-arylbutanoate with hydroxylamine (B1172632) hydrochloride can yield 3-(hydroxyimino)-5-arylfuran-2(3H)-one. ekb.eg

The phenylsulfonyl group is extensively used as a protecting and directing group in indole (B1671886) chemistry, facilitating reactions that would otherwise be difficult. bhu.ac.inresearchgate.net While this compound itself is not the typical starting point, the related N-phenylsulfonyl indole is a crucial intermediate. researchgate.netniscpr.res.in This intermediate readily undergoes Friedel-Crafts acylation at the C-3 position, a reaction that is often challenging with unprotected indoles. researchgate.net The phenylsulfonyl group activates the indole ring for electrophilic substitution and can be removed later via base hydrolysis. researchgate.net

Furthermore, derivatives like 1-(1-(phenylsulfonyl)-1H-indol-3-yl)propan-2-one have been identified as intermediates in the synthesis of more complex molecules, such as 4-(indol-3-yl)-pyrazole derivatives, underscoring the synthetic importance of this structural motif.

Similar to indole chemistry, 1-(phenylsulfonyl)pyrrole (B93442) is a valuable intermediate for the synthesis of substituted pyrroles. researchgate.netresearchgate.net The phenylsulfonyl group serves as an effective protecting group for the nitrogen atom, allowing for controlled electrophilic substitution, such as Friedel-Crafts acylation, primarily at the C-3 position. researchgate.net The ease of preparation of 1-(phenylsulfonyl)pyrrole and the subsequent removal of the protecting group provide a versatile route to various pyrrole (B145914) derivatives that are important in materials science and medicinal chemistry. researchgate.netchemicalbook.com

Dihydroquinolin-4(1H)-ones

The synthesis of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones has been accomplished utilizing a modified methodology. nih.gov This process involves the condensation of diethyl 2-oxo-2-[(2-arylsulfonylamino)phenyl]ethylphosphonates with various alkyl and aryl aldehydes. nih.gov This reaction is followed by a spontaneous intramolecular aza-Michael addition, catalyzed by piperidine (B6355638) acetate (B1210297), to yield 2-substituted 3-diethoxyphosphoryl-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. nih.gov

A notable example is the synthesis of 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one. nih.govresearchgate.net This particular derivative has demonstrated significant cytotoxic effects against cancer cell lines, highlighting the potential of this synthetic route to produce biologically active compounds. nih.govresearchgate.net The synthesis begins with the N-sulfonylation of methyl 2-aminobenzoates to form methyl 2-(arylsulfonylamino)benzoates. nih.gov These intermediates are then acylated with diethyl methylphosphonate (B1257008) to produce diethyl 2-oxo-2-[(2-arylsulfonylamino)phenyl]ethylphosphonates. nih.gov The final condensation and cyclization steps lead to the desired dihydroquinolin-4(1H)-one scaffold. nih.gov

Table 1: Synthesis of Dihydroquinolin-4(1H)-one Derivatives

| Starting Material | Reagents | Product | Application |

|---|---|---|---|

| Methyl 2-aminobenzoates | Arylsulfonyl chlorides | Methyl 2-(arylsulfonylamino)benzoates | Intermediate in synthesis |

Building Block in Cascade and Multi-Component Reactions

The inherent reactivity of this compound makes it an excellent substrate for cascade and multi-component reactions (MCRs), which are highly efficient processes that allow for the construction of complex molecules in a single step. These reactions are prized for their atom economy and ability to generate molecular diversity.

In one example of a multi-component reaction, β-ketosulfones like 1-aryl-2-(phenylsulfonyl)ethanone derivatives are utilized in a one-pot, three-component procedure. rsc.org This reaction involves the condensation of the β-ketosulfone with an aminoazole (such as 3-amino-1,2,4-triazole or 2-aminobenzimidazole) and triethyl orthoformate in the presence of a piperidine catalyst to synthesize pyrazolo[1,5-a]pyrimidines. rsc.org

Another three-component condensation involves the reaction of a β-sulfonamide ketone, an aromatic aldehyde, and 3-amino-1,2,4-triazole to produce 5-alkyl-6-(1-piperidinylsulfonyl)-4,7-dihydro nih.govnih.govtriazolo[1,5-a]pyrimidine derivatives. rsc.org Interestingly, the use of 4-nitrobenzaldehyde (B150856) in this reaction leads to the formation of a different heteroaromatic system, 7-(4-nitrophenyl) nih.govnih.govtriazolo[1,5-a]pyrimidine, through the elimination of the sulfonamide group. rsc.org These examples showcase the versatility of β-ketosulfones as key building blocks in the synthesis of diverse heterocyclic scaffolds.

Generation of Vinyl Sulfones for Medicinal Applications

Vinyl sulfones are recognized as valuable intermediates in organic synthesis and have demonstrated significant potential in medicinal chemistry due to their ability to act as potent enzyme inhibitors. nih.gov this compound serves as a precursor for the generation of vinyl sulfones through various synthetic transformations.

A prominent method for synthesizing vinyl sulfones is the Horner-Wadsworth-Emmons (HWE) olefination. nih.gov For instance, the HWE reaction of α-phenyl-α-amino aldehydes with diethyl ((phenylsulfonyl)methyl)phosphonate, which can be derived from precursors like this compound, yields γ-phenyl-γ-amino vinyl sulfones. nih.gov This strategy has been successfully applied to the synthesis of peptidyl vinyl sulfone derivatives, which are potential inhibitors of cysteine proteases involved in diseases like Chagas disease. nih.gov

Furthermore, an enantioselective azo-based α-amination of aldehydes followed by a Horner–Wadsworth–Emmons reaction with diethyl [(phenylsulfonyl)methyl]phosphonate leads to optically active N,N′-diprotected trans-(phenylsulfonyl)vinyl hydrazine (B178648) products. researchgate.netthieme-connect.com These can be subsequently converted into N-functionalized trans-(phenylsulfonyl)vinyl amines, which are valuable building blocks for more complex molecules. researchgate.netthieme-connect.com This approach has been utilized in the preparation of cysteine protease inhibitors. thieme-connect.com

Table 2: Synthesis of Medicinally Relevant Vinyl Sulfone Derivatives

| Reaction Type | Reactants | Product | Medicinal Relevance |

|---|---|---|---|

| Horner-Wadsworth-Emmons Olefination | α-Phenyl-α-amino aldehydes, Diethyl ((phenylsulfonyl)methyl)phosphonate | γ-Phenyl-γ-amino vinyl sulfones | Cysteine protease inhibitors for Chagas disease |

Development of Polymers and Coatings

While direct applications of this compound in polymer and coating formulations are not extensively documented, its derivatives and related sulfone-containing compounds play a role in the development of specialized polymers. The sulfonyl group can impart desirable properties such as thermal stability and specific reactivity to a polymer backbone.

For instance, novel ester compounds containing sulfonyl groups can be polymerized to create resins for chemically amplified resist compositions. google.com These materials are crucial in micropatterning technologies for the fabrication of electronic devices. google.com The incorporation of sulfone-containing monomers can enhance the thermal stability and sensitivity of the resist to high-energy radiation. google.com

Epoxy resins, often based on bisphenol-A and epichlorohydrin, are widely used in protective coatings and adhesives. mst.dk While not directly derived from this compound, the fundamental chemistry of creating robust, cross-linked polymer networks is relevant. The principles of using functionalized organic molecules to build polymers can be extended to sulfone-containing monomers to create materials with tailored properties. The functionalization of conducting polymers, which are used in optoelectronics, often involves the incorporation of various chemical groups to tune their electronic and physical properties. researchgate.net

Medicinal Chemistry and Biological Evaluation of 1 Phenylsulfonyl Propan 2 One Analogues

Antimicrobial Activity Investigations

Analogues of 1-(phenylsulfonyl)propan-2-one have been a subject of interest in the search for new antimicrobial agents. Studies have explored their efficacy against specific pathogens like Chlamydia species as well as their broader antibacterial potential.

Inhibition of Chlamydia Species Growth

Certain sulfonyl-containing compounds have demonstrated selective inhibitory effects against the growth of Chlamydia species. Chlamydia trachomatis, an obligate intracellular bacterium, is a major cause of sexually transmitted infections and infectious blindness. nih.gov

Research into sulfonylpyridine derivatives has revealed their ability to halt the growth of C. trachomatis. nih.gov Structure-activity relationship (SAR) studies on these scaffolds highlighted the critical role of specific chemical features. For instance, the presence of an electron-withdrawing group, such as a trifluoromethyl group, on the aromatic ring was found to be important for antichlamydial activity. Analogues lacking this feature were observed to be inactive. nih.gov These findings suggest that the phenylsulfonyl scaffold and its derivatives could be a promising starting point for developing selective anti-chlamydial drugs. nih.gov

Broad-Spectrum Antibacterial Effects

The antibacterial potential of this compound analogues extends beyond Chlamydia. Various derivatives have been synthesized and tested against a range of both Gram-positive and Gram-negative bacteria.

One area of investigation involves chalcone (B49325) derivatives incorporating a phenylsulfonyl group, which have shown antibacterial properties. nih.gov Another significant class of compounds is the S-substituted derivatives of 5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol. These compounds have been evaluated for their activity against bacteria such as Bacillus subtilis, Staphylococcus aureus (Gram-positive), and Shigella sonnei, Escherichia coli (Gram-negative). The substitution at the thiol group was found to significantly influence the antibacterial efficacy, with activities ranging from moderate to excellent. researchgate.net

Furthermore, bis-hydrazone derivatives containing a phenylsulfonyl moiety have been identified as a promising class of antimicrobial agents. mdpi.com Halophenyl bis-hydrazones, for example, have demonstrated notable potency. Certain analogues were found to be significantly more active against S. aureus, S. pneumoniae, and B. subtilis compared to standard drugs. mdpi.com

| Compound Class/Analogue | Bacterial Strains | Observed Activity |

| Sulfonylpyridine Derivatives | Chlamydia trachomatis | Growth inhibition; efficacy linked to electron-withdrawing groups. nih.gov |

| 5-[1-(Phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol Derivatives | B. subtilis, S. aureus, S. sonnei, E. coli | Moderate to excellent antibacterial activity. researchgate.net |

| Halophenyl bis-hydrazones | S. aureus, S. pneumoniae, B. subtilis | Potent activity against Gram-positive bacteria. mdpi.com |

| 1-(2-Methoxy-3-methylphenyl)propan-2-one | Staphylococcus aureus, Escherichia coli | Notable antimicrobial activity. |

Anti-inflammatory Properties

Several series of compounds derived from the this compound structure have been evaluated for their anti-inflammatory potential. These investigations have revealed that specific structural modifications can lead to significant anti-inflammatory effects.

One such class includes benzimidazole (B57391) derivatives. Phenylsulfonyl-2-methylamino-substituted benzimidazoles have been synthesized and tested for their ability to reduce inflammation. In animal models using carrageenan-induced paw edema, a compound with a 3,4-dimethyl substituted benzamine on the benzimidazole nucleus showed encouraging anti-inflammatory activity, with 37.31% inhibition. jmpas.com Another series, substituted phenylsulfonyl methyl benzimidazole derivatives, also exhibited anti-inflammatory properties, with a p-amino phenyl substituted compound showing 39.7% inhibition in the same model. jmpas.com

Bis-hydrazones and pyrazole (B372694) derivatives incorporating a phenylsulfonyl group have also demonstrated significant anti-inflammatory activity. researchgate.net Additionally, some analogues, such as 1-(2-Methoxy-3-methylphenyl)propan-2-one, have been shown in vitro to inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophage cell lines, suggesting a potential mechanism for their anti-inflammatory action.

| Compound Series | Key Findings | Percent Inhibition (Carrageenan Model) |

| 3,4-dimethyl-N-((1-(phenylsulfonyl)-1H-benzo[d]imidazol-2-yl)methyl)aniline | Exhibited encouraging anti-inflammatory activity. jmpas.com | 37.31% jmpas.com |

| N1-(2-methyl-1-(phenylsulfonyl)-1H-benzo[d]imidazol-5-yl)benzene-1,4-diamine | Showed significant anti-inflammatory effects. jmpas.com | 39.7% jmpas.com |

| Bis-hydrazone and Pyrazole Derivatives | Displayed significant anti-inflammatory activity. researchgate.net | Not specified |

| 1-(2-Methoxy-3-methylphenyl)propan-2-one | Inhibited pro-inflammatory cytokine (TNF-alpha, IL-6) production. | Not applicable (in vitro study) |

Anticancer Activity Studies

The cytotoxic potential of this compound analogues against various cancer cell lines has been a major focus of research. These studies have primarily centered on the induction of apoptosis, a form of programmed cell death, and the elucidation of the underlying molecular pathways, including the activation of caspases.

Induction of Apoptosis in Cancer Cell Lines

Derivatives featuring the phenylsulfonyl structure have been reported to induce apoptosis in cancer cells. For example, a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones was synthesized and tested for cytotoxic activity against human promyelocytic leukemia (HL-60) and breast cancer (MCF-7) cell lines. nih.govresearchgate.netmdpi.com Many of these compounds showed high cytotoxic effects, often in the low micromolar range. nih.govmdpi.com

One of the most promising analogues, 2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one, was found to be over five times more cytotoxic to HL-60 cells than to normal human umbilical vein endothelial cells (HUVEC), indicating a degree of selectivity. nih.govresearchgate.net Further investigation confirmed that this compound inhibits proliferation and induces DNA damage and apoptosis in HL-60 cells. nih.govresearchgate.net The cytotoxicity of compounds with this α,β-unsaturated carbonyl system is often attributed to their ability to alkylate cellular thiols, disrupting key cellular processes and leading to apoptosis. nih.gov

| Compound Analogue | Cancer Cell Line(s) | Key Apoptotic Findings |

| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | HL-60 (leukemia), MCF-7 (breast) | High cytotoxic effects; induction of DNA damage and apoptosis. nih.govresearchgate.net |

| 2-Ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one | HL-60 (leukemia) | Selectively cytotoxic; inhibits proliferation and induces apoptosis. nih.govresearchgate.net |

| KTH-13-t-Bu (tert-butyl derivative) | Glioma cells | Exhibited significant anti-cancer activity by promoting early apoptosis. |

| Chromone derivatives with phenylsulfonyl group | K562 (leukemia) | Antiproliferative activity and induction of apoptosis. nih.gov |

Caspase Activation Mechanisms

The induction of apoptosis by this compound analogues is often mediated through the activation of caspases, a family of proteases crucial for executing programmed cell death. The activation of these enzymes leads to the cleavage of specific cellular substrates, culminating in the dismantling of the cell.

Studies on derivatives with a phenyl sulfonyl structure have shown that they can increase the levels of cleaved caspases, which are the active forms of these enzymes. For instance, a derivative featuring a tert-butyl group demonstrated significant anti-cancer activity in glioma cells by elevating the concentration of cleaved caspases, which directly points to the activation of the caspase cascade as a mechanism of action. The analysis of cells treated with 2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one showed an increase in late apoptotic cells, a process driven by executioner caspases. researchgate.net The cleavage of poly (ADP-ribose) polymerase (PARP), a well-known caspase substrate, was also observed, further confirming the activation of this pathway. researchgate.net

Specificity Against Various Carcinoma Cell Lines (e.g., HepG-2, MCF-7, Glioma)

Studies have demonstrated that the antiproliferative activity of sulfonamide derivatives can be significant against several human cancer cell lines, including hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and to a lesser extent, glioblastoma. The efficacy of these compounds is often dependent on the specific structural modifications of the core scaffold.

For instance, a series of novel coumarin-6-sulfonamide derivatives were evaluated for their in-vitro growth inhibitory activity. Among these, compounds 13a and 15a were identified as the most potent against HepG-2 cells, with IC50 values of 3.48 µM and 5.03 µM, respectively. nih.gov In another study, N-sulfonylpiperidine derivatives were synthesized and tested, with compound 8 showing excellent activity against HepG-2 and MCF-7 cell lines, recording IC50 values of 3.76 µM and 4.43 µM, respectively. nih.govresearchgate.net

Furthermore, certain chalcone-sulfonamide hybrids have shown promising anticancer effects. researchgate.net Azo-based sulfonamides have also been investigated, with some derivatives exhibiting potent cytotoxicity against the MCF-7 cell line, with IC50 values as low as 0.18 µM. chemmethod.com Phenolic Schiff bases that include a methanesulfonamide (B31651) fragment have also shown potent antitumor activity, with some compounds demonstrating significant efficacy against 59 human cancer cell lines. mdpi.com

While direct analogues of this compound are not always the central focus, the broader class of sulfonyl and sulfonamide-containing molecules consistently demonstrates notable anti-proliferative effects. For example, certain quinazoline (B50416) sulfonamide derivatives have shown potent cytotoxicity against both HepG2 and MCF-7 cell lines. researchgate.net The data suggest that the sulfonyl functional group is a key pharmacophore in designing new anticancer agents.

| Compound Class | Specific Analogue | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Coumarin-6-sulfonamide | 13a | HepG-2 | 3.48 | nih.gov |

| Coumarin-6-sulfonamide | 15a | HepG-2 | 5.03 | nih.gov |

| N-sulfonylpiperidine | 8 | HepG-2 | 3.76 | nih.govresearchgate.net |

| MCF-7 | 4.43 | |||

| Quinazoline Sulfonamide | 12 | MCF-7 | 0.0977 | researchgate.net |

| Azo-based Sulfonamide | 8h | MCF-7 | 0.18 | chemmethod.com |

| 8i | MCF-7 | 0.19 | ||

| 8j | MCF-7 | 0.21 | ||

| 1-(Phenylsulfonyl)-1H-indole | 17 | HepG-2 | 80 | uj.edu.plresearchgate.net |

| 1-(Phenylsulfonyl)-1H-indole | 35 | HepG-2 | 21 | uj.edu.plresearchgate.net |

Enzyme Inhibition Profiles

Analogues of this compound have been investigated for their ability to inhibit a range of enzymes implicated in various diseases. The sulfonyl group plays a critical role in the interaction with the active sites of these enzymes.

Carboxylesterase (CaE) Inhibition and Selectivity

Trifluoromethyl ketone (TFK)-containing compounds, including sulfone analogues, are recognized as potent inhibitors of carboxylesterases (CEs). nih.govresearchgate.net The introduction of a sulfone moiety in place of a thioether in TFK inhibitors has been shown to significantly alter their potency and solubility. nih.gov

A study on sulfone analogues of aliphatic and aromatic substituted thioether TFKs revealed that these compounds almost exclusively exist as the hydrated gem-diol form. nih.govmetabolomics.se One of the most potent inhibitors of rat liver carboxylesterase activity was 1,1,1-trifluoro-3-(decane-1-sulfonyl)-propan-2,2-diol, which had an IC50 of 6.3 nM. nih.govmetabolomics.se This was 18 times more potent than its thioether counterpart. nih.gov However, these sulfone derivatives were found to be less effective inhibitors of porcine carboxylesterase. nih.govmetabolomics.se

| Compound | Enzyme Source | IC50/Ki | Reference |

|---|---|---|---|

| 1,1,1-trifluoro-3-(decane-1-sulfonyl)-propan-2,2-diol | Rat Liver Carboxylesterase | 6.3 nM (IC50) | nih.govmetabolomics.se |

| Sulfinyl gem-diol TFK (Compound 5) | Human Intestinal Carboxylesterase (hiCE) | 6.6 nM (Kiapp) | researchgate.net |

| Sulfinyl gem-diol TFK (Compound 5) | Human Liver Carboxylesterase (hCE1) | 0.5 nM (Kiapp) | researchgate.net |

Cholinesterase (AChE, BChE) Inhibition